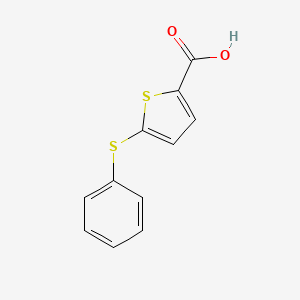
2-Thiophenecarboxylic acid, 5-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxylic acid, 5-(phenylthio)- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid group at the second position and a phenylthio group at the fifth position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with phenylthiol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-Thiophenecarboxylic acid, 5-(phenylthio)- often involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxylic acid, 5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated derivatives
Applications De Recherche Scientifique
2-Thiophenecarboxylic acid, 5-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(phenylthio)- involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 5-Phenylthiophene-2-carboxylic acid
Uniqueness
2-Thiophenecarboxylic acid, 5-(phenylthio)- is unique due to the presence of both a carboxylic acid group and a phenylthio group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
79504-97-5 |
|---|---|
Formule moléculaire |
C11H8O2S2 |
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
5-phenylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O2S2/c12-11(13)9-6-7-10(15-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Clé InChI |
GJNBTOUZUVYDTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate](/img/structure/B15096407.png)
![6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid](/img/structure/B15096412.png)
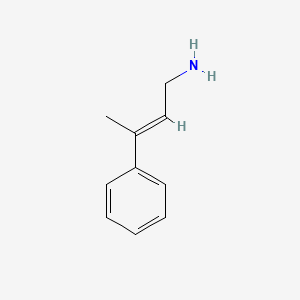
![1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone](/img/structure/B15096415.png)
![2-amino-1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096418.png)
![Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate](/img/structure/B15096426.png)
![4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)
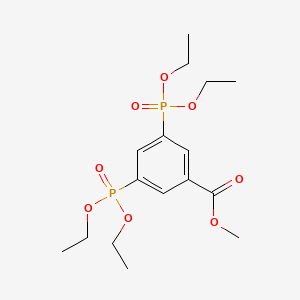
![1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-](/img/structure/B15096434.png)
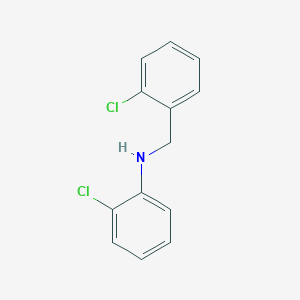
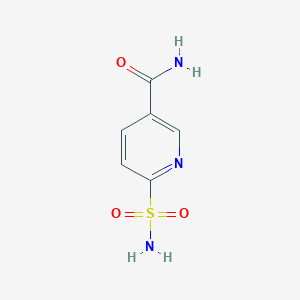
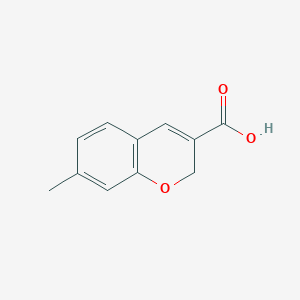
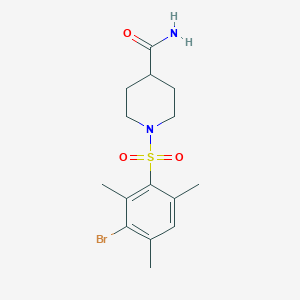
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)
